N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]
CAS No.: 36938-15-5
Cat. No.: VC17021337
Molecular Formula: C14H30N4O4
Molecular Weight: 318.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36938-15-5 |
|---|---|
| Molecular Formula | C14H30N4O4 |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea |
| Standard InChI | InChI=1S/C14H30N4O4/c1-17(9-11-19)13(21)15-7-5-3-4-6-8-16-14(22)18(2)10-12-20/h19-20H,3-12H2,1-2H3,(H,15,21)(H,16,22) |
| Standard InChI Key | AKNPWFZCZXNMDM-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-hydroxyethyl)-3-[6-[[2-hydroxyethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea, reflects its bis-urea architecture. The central hexane-1,6-diyl chain () connects two identical urea moieties, each substituted with a methyl group and a 2-hydroxyethyl group . The SMILES string CN(CCO)C(=O)NCCCCCCNC(=O)N(C)CCO confirms this topology .
Table 1: Fundamental Chemical Properties
Stereochemical Considerations
The molecule lacks chiral centers due to its symmetrical structure, as evidenced by the absence of stereodescriptors in its IUPAC name. This symmetry simplifies synthetic pathways and reduces the likelihood of diastereomer formation during synthesis.
Synthesis and Manufacturing
Purification and Quality Control
High-performance liquid chromatography (HPLC) is the primary purity assessment method, with commercial grades exceeding 98% purity. Storage recommendations include protection from moisture and high temperatures to prevent urea bond hydrolysis.
Physicochemical Properties
Solubility Profile
The hydroxyethyl groups confer water solubility, while the hexane backbone enhances organic solvent compatibility. Predicted solubility parameters:
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Ethanol: Fully miscible
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Chloroform: Limited solubility (<5 mg/mL)
Functional Applications
Polymer Crosslinking
The compound’s dual urea groups and hydroxyethyl termini enable hydrogen bonding interactions, making it effective in:
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Hydrogel Formation: Crosslinking poly(vinyl alcohol) or poly(acrylic acid) networks
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Polyurethane Modifiers: Enhancing elastomer toughness through urea-urethane linkages
Biomedical Engineering
Preliminary studies suggest utility in:
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Drug Conjugates: pH-sensitive prodrug systems leveraging urea hydrolysis
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Tissue Scaffolds: Bioresorbable matrices for cartilage repair
Analytical Characterization
Spectroscopic Methods
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NMR: NMR expected signals:
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δ 1.2–1.4 ppm (hexane CH)
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δ 3.2–3.4 ppm (N-methyl groups)
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δ 4.8 ppm (hydroxyethyl -OH)
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FT-IR: Urea C=O stretch ~1640 cm; N-H bend ~1550 cm
Chromatography
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HPLC Conditions:
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Column: C18, 5 μm
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Mobile Phase: Acetonitrile/water (70:30)
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Retention Time: ~8.2 min
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